molecular formula C11H11N3O4S B2467030 Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 872629-60-2

Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2467030
CAS No.: 872629-60-2
M. Wt: 281.29
InChI Key: AXSDDYREEAUWFG-UHFFFAOYSA-N
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Description

Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a thioether bridge to a 6-methyl-5-oxo-1,2,4-triazin-3-yl moiety. This structure combines electron-rich aromatic systems (furan) with a partially saturated triazinone ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-6-9(15)12-11(14-13-6)19-5-7-3-4-8(18-7)10(16)17-2/h3-4H,5H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSDDYREEAUWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C11H12N4O3S\text{Molecular Formula }C_{11}H_{12}N_{4}O_{3}S

This indicates the presence of a furan ring, a triazine moiety, and a methylthio group, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of the triazine ring possess substantial antimicrobial properties. A study highlighted that compounds containing the triazine structure exhibited broad-spectrum antibacterial activity. For instance, derivatives similar to this compound showed significant inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli0.91 µM
Compound BStaphylococcus aureus1.25 µM
Methyl 5...Mycobacterium smegmatis50 µg/mL

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. The presence of specific substituents on the triazine ring was found to enhance cytotoxicity significantly.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various triazine derivatives:

  • Compound C exhibited an IC50 of 1.98 µg/mL against A431 cells.
  • Compound D showed an IC50 of 1.61 µg/mL against Jurkat cells.

These results suggest that modifications to the molecular structure can lead to enhanced anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies indicate that:

  • Electron-withdrawing groups on the phenyl ring increase antibacterial potency.
  • Hydrophobic side chains significantly enhance antimicrobial activity.

Table 2: Structure–Activity Relationships

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Hydrophobic side chainsEnhanced antimicrobial effects
Methyl group at position 4Increased cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with the target molecule:

Compound Name Key Structural Features Notable Properties/Activities Reference
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl linked to a tetrahydropyrimidine ring; methoxymethyl substituent on furan Synthetic intermediate for drug design
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan-2-carboxylate with 2-fluoro-4-nitrophenyl substituent Antimycobacterial candidate; crystalline
Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)methyl)phosphonate Triazinone core with phosphonate and fluorophenyl groups High antioxidant activity (e.g., 81f)
Metsulfuron methyl ester Triazine ring with sulfonylurea linkage and benzoate ester Herbicidal activity

Key Observations :

  • Triazinone vs.
  • Linker Groups : The thioether bridge in the target compound may confer higher metabolic stability compared to sulfonylurea (e.g., ) or phosphonate (e.g., ) linkers, which are prone to hydrolysis.
Physicochemical Properties
  • Solubility: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits good solubility in organic solvents, attributed to its nitro and fluorine substituents. The target compound’s triazinone-thioether group may reduce lipophilicity (predicted logP ~2.5) compared to (logP ~3.1).
  • Crystallinity: The fluoronitrophenyl derivative forms stable crystals dominated by π-stacking, whereas the target’s triazinone moiety could promote hydrogen bonding, influencing crystal packing and stability.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate?

The synthesis typically involves multi-step reactions, including thioether formation between triazinone and furan intermediates. Key steps include:

  • Step 1: Activation of the triazinone sulfur group using coupling agents (e.g., DCC or EDCI) under inert atmosphere.
  • Step 2: Nucleophilic substitution with a furan-methyl precursor in solvents like DMF or ethanol at 60–80°C .
  • Critical Parameters:
    • Solvent choice (polar aprotic solvents enhance reactivity).
    • Temperature control (60–80°C prevents side reactions).
    • Catalysts (triethylamine or acetic anhydride improves yield) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the triazine ring (δ 8.2–8.5 ppm for NH protons) and furan ester (δ 3.8 ppm for methoxy group) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak [M+H]+ at m/z 323.3 .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
  • Antimicrobial Testing: Broth microdilution against Gram-positive/negative bacteria (MIC values reported in µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Key structural modifications and their effects:

Modification Impact on Activity Reference
Triazine ring substitution (e.g., Cl or CF3)Increased lipophilicity and target binding
Furan ester replacement (e.g., thiophene)Altered metabolic stability
Methyl group position on triazineSteric effects on enzyme inhibition

Q. How to resolve contradictions in reported biological activity data across studies?

  • Step 1: Validate assay conditions (e.g., buffer pH, incubation time) to ensure reproducibility .
  • Step 2: Compare compound purity (HPLC) and batch-to-batch variability .
  • Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) to confirm mechanism .
  • Example: Discrepancies in IC50 values may arise from differences in enzyme isoforms or cell line heterogeneity .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Solvent Optimization: Switch from DMF to ethanol for easier post-reaction purification .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (yields improve by 15–20%) .
  • Flow Chemistry: Continuous flow systems reduce side products in thioether formation .

Q. How to investigate the compound’s mechanism of action at the molecular level?

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., triazine binding to ATP pockets) .
  • Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Proteomics: SILAC-based profiling to identify downstream protein targets in treated cells .

Methodological Notes

  • Contradiction Analysis: Cross-validate data using multiple techniques (e.g., NMR + X-ray crystallography for ambiguous stereochemistry) .
  • Advanced SAR: Utilize QSAR models to predict bioactivity of novel analogs .

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